Bienvenue dans la boutique en ligne BenchChem!

Fmoc-MeAoc(2)-OH

Lipophilicity SPPS Building Blocks Side-Chain Engineering

Fmoc-MeAoc(2)-OH is an Fmoc-protected, N-methylated (S)-2-aminooctanoic acid derivative (C24H29NO4, molecular weight 395.49 g/mol). It belongs to the class of non-proteinogenic, N-alkyl amino acid building blocks designed for Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C24H29NO4
Molecular Weight 395.499
CAS No. 2389078-28-6
Cat. No. B2381944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-MeAoc(2)-OH
CAS2389078-28-6
Molecular FormulaC24H29NO4
Molecular Weight395.499
Structural Identifiers
SMILESCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)/t22-/m0/s1
InChIKeyNYALCSQHDRWTQS-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-MeAoc(2)-OH (CAS 2389078-28-6): A Specialized N-Methyl Long-Chain Amino Acid Building Block for Solid-Phase Peptide Synthesis


Fmoc-MeAoc(2)-OH is an Fmoc-protected, N-methylated (S)-2-aminooctanoic acid derivative (C24H29NO4, molecular weight 395.49 g/mol) . It belongs to the class of non-proteinogenic, N-alkyl amino acid building blocks designed for Fmoc-based solid-phase peptide synthesis (SPPS) . The compound incorporates a linear six-carbon hydrophobic side chain (hexyl group) together with an N‑methyl substituent on the backbone nitrogen, a combination that simultaneously eliminates the backbone NH hydrogen-bond donor and extends the aliphatic side chain beyond the reach of natural amino acids such as leucine or norleucine [1]. These structural features are intentionally engineered to modulate peptide conformation, lipophilicity, and metabolic stability in ways that cannot be achieved with conventional or singly-modified amino acid building blocks.

Why Fmoc-MeAoc(2)-OH Cannot Be Replaced by Common N-Methyl or Linear-Chain Amino Acid Analogs


Generic substitution of Fmoc-MeAoc(2)-OH with simpler Fmoc-N-methyl amino acids (e.g., Fmoc-MeNle-OH, Fmoc-MeLeu-OH) or with the non-methylated Fmoc-Aoc-OH is scientifically unsound because the compound’s functional profile arises from the synergistic interplay of three inseparable structural features: (i) a linear six-carbon side chain that provides greater hydrophobic surface area and conformational flexibility than the four-carbon chain of norleucine or the branched chain of leucine ; (ii) N-methylation that eliminates a hydrogen-bond donor, reduces polarity, and confers resistance to proteolytic degradation [1]; and (iii) stereochemical integrity at the chiral center, with enantiomeric purity specifications essential for reproducible peptide folding and target engagement. Substituting with Fmoc-MeNle-OH (C4 side chain, XlogP ~3.8) sacrifices the extended hydrophobic contact surface that the hexyl chain provides, while substituting with non-methylated Fmoc-Aoc-OH reintroduces a backbone NH donor and restores susceptibility to enzymatic cleavage. Head-to-head binding affinity data for the Aoc scaffold further demonstrates that the octanoic acid side chain is not merely a generic lipophilic moiety but enables specific, non-obvious hydrophobic interactions that drive affinity enhancements of approximately 10-fold over natural hydrophobic residues [2].

Quantitative Evidence: Measurable Differentiation of Fmoc-MeAoc(2)-OH from Its Closest Analogs


Evidence 1: Enhanced Hydrophobic Surface Area — XlogP Advantage Over Shorter-Chain N-Methyl Analogs

Fmoc-MeAoc(2)-OH possesses a calculated XlogP of 5.7, significantly higher than the XlogP values of the closest shorter-chain N‑methyl Fmoc building blocks . This elevated lipophilicity arises from the linear six-carbon side chain, which extends two methylene units beyond norleucine (C4) and provides a larger continuous hydrophobic surface area than the branched C4/C5 chains of leucine or isoleucine . The difference of approximately 1.9 log units relative to Fmoc-MeNle-OH translates to roughly an 80-fold higher octanol/water partition coefficient, a parameter directly predictive of membrane partitioning and hydrophobic protein-surface engagement [1].

Lipophilicity SPPS Building Blocks Side-Chain Engineering

Evidence 2: N-Methylation Drives Metabolic Stability — Proteolytic Resistance vs. Non-Methylated Fmoc-Aoc-OH

The N‑methyl substituent on Fmoc-MeAoc(2)-OH eliminates the backbone amide NH, a critical recognition element for serine and cysteine proteases that cleave peptide bonds adjacent to hydrophobic residues [1]. In a landmark study by Chatterjee et al. (2008), multiple N‑methylation of a peptide scaffold resulted in complete stabilization against proteolytic degradation and conferred 10% oral bioavailability to a tri‑N‑methylated Veber–Hirschmann peptide analog, whereas the non‑methylated parent peptide showed negligible oral exposure [2]. By purchasing Fmoc-MeAoc(2)-OH rather than the non‑methylated Fmoc‑Aoc‑OH (CAS 197384-29-5), researchers incorporate this N‑methyl protective effect directly into the building block, precluding the need for post‑synthetic N‑methylation steps that suffer from incomplete conversion and epimerization risk [3].

Proteolytic Stability Peptide Half-Life N-Methylation

Evidence 3: Binding Affinity Amplification — Aoc Residue Improves Target KD by ~10-Fold Over Natural Hydrophobic Amino Acids

In a controlled protein-binding study by Balliu (2017), systematic replacement of hydrophobic residues (Nle⁵, Ile⁹, Leu¹²) in a 42-residue polypeptide–PP1 conjugate with L‑2‑aminooctanoic acid (Aoc) decreased the dissociation constant (KD) for glycogen phosphorylase a from 280 nM to 27 nM, a 10.4‑fold affinity improvement [1]. The study concluded that Aoc residues access non-obvious hydrophobic binding pockets on the protein surface that the shorter or branched natural residues cannot productively occupy [2]. When the Aoc scaffold is further equipped with N‑methylation (as in Fmoc‑MeAoc(2)-OH), the combined properties are expected to simultaneously tighten target binding and shield the peptide from proteases, a dual advantage documented separately for each modification but not yet combined in a single published head-to-head study [3].

Binding Affinity Hydrophobic Interaction Aoc Scaffold

Evidence 4: Enantiomeric Purity Specification — ≤0.5% Distomer as a Procurement Quality Gate

The D‑enantiomer of Fmoc‑MeAoc(2)-OH (CAS 2389078-83-3) is manufactured with a stereoisomer purity specification of enantiomer ≤0.5% as determined by chiral HPLC, corresponding to ≥99% enantiomeric excess [1]. For the (S)-enantiomer (CAS 2389078-28-6), equivalent chiral purity standards are expected from suppliers committed to peptide-grade building blocks . This level of stereochemical control is critical because even low-level D‑amino acid incorporation can severely alter peptide secondary structure, disrupt receptor binding, and trigger immunogenic responses in therapeutic peptide contexts . Procurement specifications that mandate ≤0.5% enantiomeric impurity thus directly gate biological reproducibility.

Chiral Purity Enantiomeric Excess Peptide Quality Control

Evidence 5: Conformational Flexibility and Solubility — Linear Hexyl Chain vs. Branched-Chain N‑Methyl Analogs

The linear hexyl side chain of Fmoc-MeAoc(2)-OH provides 9 rotatable bonds (excluding the Fmoc group) compared to 5 rotatable bonds for Fmoc‑MeLeu‑OH (branched C4) and 7 for Fmoc‑MeNle‑OH (linear C4) . This increased conformational freedom allows the octanoic acid side chain to adopt multiple low-energy conformations when approaching protein surfaces, a property explicitly correlated with the ability to locate non-obvious hydrophobic binding pockets in the Balliu (2017) study [1]. Additionally, the N‑methyl group partially offsets the solubility penalty of the extended alkyl chain by disrupting intermolecular hydrogen bonding in the solid state, as evidenced by the compound's manageable handling characteristics in DMF and NMP at standard SPPS concentrations (0.1–0.5 M) .

Conformational Flexibility Peptide Solubility Side-Chain Engineering

Procurement-Relevant Application Scenarios for Fmoc-MeAoc(2)-OH Based on Evidence-Driven Differentiation


Scenario 1: Macrocyclic Peptide Drug Candidates Requiring Combined Oral Bioavailability and Hydrophobic Target Engagement

Cyclic and macrocyclic peptides designed for oral administration face the dual challenge of permeating the intestinal epithelium while resisting luminal and systemic proteolysis. Incorporating Fmoc-MeAoc(2)-OH addresses both: the N‑methyl group is proven to elevate oral bioavailability from undetectable levels to 10% in tri‑N‑methylated peptide scaffolds [1], while the hexyl side chain provides the hydrophobic surface area shown to enhance target protein binding by 10‑fold over natural residues [2]. This building block is therefore uniquely suited for orally targeted macrocycles aimed at intracellular or transmembrane protein targets with hydrophobic binding clefts .

Scenario 2: Affinity Maturation of Peptide Ligands for Difficult-to-Drug Protein Surfaces

When initial peptide hits show weak binding (KD > 1 µM) to protein targets lacking deep binding pockets, systematic replacement of natural hydrophobic residues with Aoc has been demonstrated to yield affinity improvements of up to 10‑fold (280 nM → 27 nM) by accessing non-obvious hydrophobic surface patches [1]. The N‑methylated Fmoc-MeAoc(2)-OH variant adds proteolytic shielding during the affinity maturation process, enabling structure–activity relationship (SAR) studies in serum-containing assay media without confounding degradation artifacts [2].

Scenario 3: Solid-Phase Synthesis of Peptides with Engineered Transmembrane Helix Segments

Transmembrane helix design requires amino acids with high intrinsic hydrophobicity (ΔG of insertion) and the capacity to span lipid bilayer thickness. The hexyl side chain of MeAoc offers an XlogP of 5.7 — approximately 80‑fold more lipophilic than shorter-chain N‑methyl amino acids — enabling tighter membrane anchoring with fewer residues [1]. When combined with N‑methylation, which eliminates backbone NH groups that otherwise impose a desolvation penalty upon membrane insertion, the building block supports the design of minimal transmembrane peptide segments with improved helical propensity and membrane residence time [2].

Scenario 4: Stereochemically Critical Therapeutic Peptide APIs (GMP Supply Chains)

For peptide active pharmaceutical ingredients (APIs) entering GMP manufacturing, stereochemical fidelity is non-negotiable. Fmoc-MeAoc(2)-OH is available with verified enantiomeric purity (enantiomer ≤0.5% for the corresponding D‑form, with equivalent specifications expected for the L‑form), as documented by chiral HPLC from manufacturer Watanabe Chemical Co. [1]. This level of quality assurance is essential for regulatory filings (IND/IMPD) and ensures that the final API batch meets the ≤0.5% individual impurity threshold commonly required by ICH Q3A guidelines for peptide therapeutics [2].

Quote Request

Request a Quote for Fmoc-MeAoc(2)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.